molecular formula C22H15F4N3O3 B11488477 2-fluoro-N-[1-(furan-2-ylmethyl)-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide

2-fluoro-N-[1-(furan-2-ylmethyl)-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide

Cat. No.: B11488477
M. Wt: 445.4 g/mol
InChI Key: MLLIWGCWOZFWIH-UHFFFAOYSA-N
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Description

2-FLUORO-N-{1-[(FURAN-2-YL)METHYL]-5-OXO-2-PHENYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-4-YL}BENZAMIDE is a complex organic compound that features a combination of fluorine, furan, phenyl, and imidazole groups

Preparation Methods

The synthesis of 2-FLUORO-N-{1-[(FURAN-2-YL)METHYL]-5-OXO-2-PHENYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-4-YL}BENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Chemical Reactions Analysis

2-FLUORO-N-{1-[(FURAN-2-YL)METHYL]-5-OXO-2-PHENYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-4-YL}BENZAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

2-FLUORO-N-{1-[(FURAN-2-YL)METHYL]-5-OXO-2-PHENYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-4-YL}BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-FLUORO-N-{1-[(FURAN-2-YL)METHYL]-5-OXO-2-PHENYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-4-YL}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The furan and imidazole rings contribute to the compound’s overall stability and reactivity, allowing it to modulate biological pathways effectively .

Comparison with Similar Compounds

2-FLUORO-N-{1-[(FURAN-2-YL)METHYL]-5-OXO-2-PHENYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-4-YL}BENZAMIDE can be compared with similar compounds such as:

Properties

Molecular Formula

C22H15F4N3O3

Molecular Weight

445.4 g/mol

IUPAC Name

2-fluoro-N-[1-(furan-2-ylmethyl)-5-oxo-2-phenyl-4-(trifluoromethyl)imidazol-4-yl]benzamide

InChI

InChI=1S/C22H15F4N3O3/c23-17-11-5-4-10-16(17)19(30)28-21(22(24,25)26)20(31)29(13-15-9-6-12-32-15)18(27-21)14-7-2-1-3-8-14/h1-12H,13H2,(H,28,30)

InChI Key

MLLIWGCWOZFWIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(C(=O)N2CC3=CC=CO3)(C(F)(F)F)NC(=O)C4=CC=CC=C4F

Origin of Product

United States

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